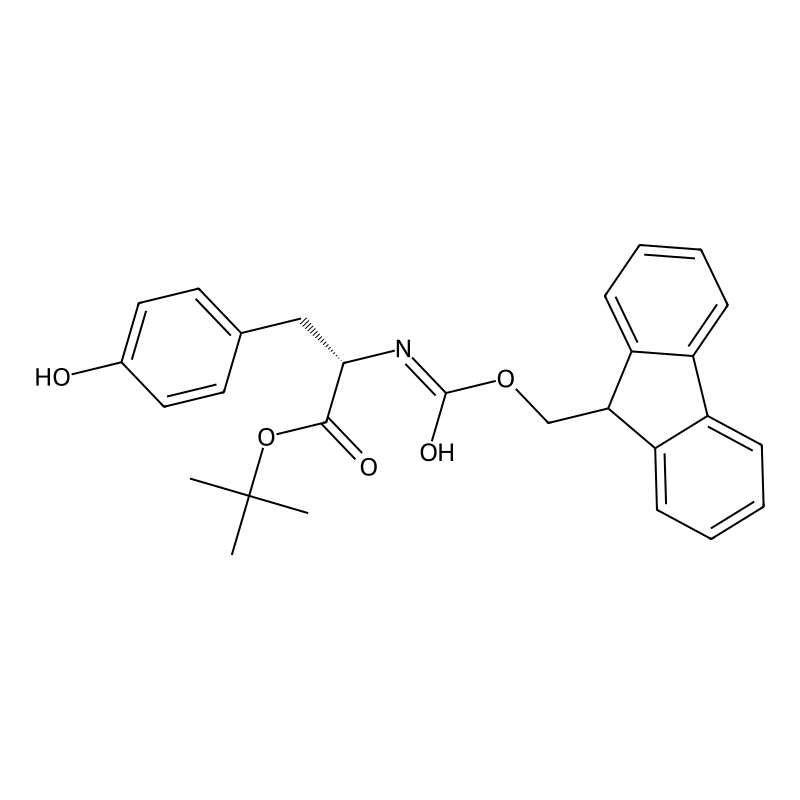Fmoc-Tyr-OtBu

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Fmoc-Tyr-OtBu, also known as N-Fmoc-L-tyrosine tert-butyl ester, is a key building block used in the field of peptide synthesis, specifically in a technique called Fmoc solid-phase peptide synthesis (SPPS) []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by amide bonds.
Applications of Fmoc-Tyr-OtBu in Peptide Synthesis
- Synthesis of Peptides: Fmoc-Tyr-OtBu is a valuable building block for the incorporation of the amino acid tyrosine (Tyr) into peptides during SPPS. Tyrosine is an important amino acid with a polar side chain containing a hydroxyl group, which can contribute to various properties of the resulting peptide, such as its solubility, stability, and biological activity.
- Synthesis of Peptide Derivatives: Fmoc-Tyr-OtBu can also serve as a starting material for the synthesis of various peptide derivatives. For example, the tert-butyl (OtBu) protecting group on the side chain can be selectively removed to generate Fmoc-Tyr-OH, which can then be further modified to introduce various functional groups [].
These applications of Fmoc-Tyr-OtBu are crucial for various scientific research areas, including:
- Drug discovery and development: Peptides are being increasingly explored as potential therapeutic agents for various diseases. Fmoc-Tyr-OtBu can be used to synthesize candidate peptides for drug discovery and development efforts [].
- Protein engineering and functional studies: Researchers can utilize Fmoc-Tyr-OtBu to create modified peptides with specific functionalities, allowing them to study the structure-function relationships of proteins [].
- Development of novel materials: Peptides can be designed and synthesized with specific properties for use in various applications, such as biomaterials and drug delivery systems. Fmoc-Tyr-OtBu can be a valuable tool in such endeavors [].
Fmoc-Tyrosine-O-tert-butyl (Fmoc-Tyr-OtBu) is a derivative of the amino acid tyrosine, commonly utilized in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the selective protection of the amino group during solid-phase peptide synthesis. This compound has the chemical formula C28H29NO5 and a molecular weight of approximately 459.5 g/mol. Its systematic name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid .
- Potential for Irritation: It may cause skin or eye irritation upon contact. Standard laboratory personal protective equipment (PPE) like gloves, safety glasses, and lab coats should be worn while handling [].
- Dust Inhalation: Minimize dust inhalation by using proper ventilation and handling techniques.
While Fmoc-Tyr-OtBu itself is not biologically active, its parent compound, tyrosine, plays a critical role in various biological processes. Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine and is involved in protein synthesis. The protective groups in Fmoc-Tyr-OtBu are designed to facilitate the synthesis of biologically active peptides without interfering with their functionality .
The synthesis of Fmoc-Tyr-OtBu typically involves the following steps:
- Protection of Tyrosine: The hydroxyl group of tyrosine is protected using tert-butyl groups to form O-tert-butyl-L-tyrosine.
- Fmoc Protection: The amino group is then protected by attaching the Fmoc group through a reaction with Fmoc chloride.
- Purification: The product is purified using chromatography techniques to ensure high purity for subsequent applications .
Fmoc-Tyr-OtBu is predominantly used in solid-phase peptide synthesis due to its efficiency in preventing unwanted side reactions. It allows for the straightforward assembly of peptides while maintaining the integrity of the tyrosine side chain. Additionally, it serves as a building block in the development of pharmaceuticals and biologically active compounds .
Interaction studies involving Fmoc-Tyr-OtBu often focus on its role as a building block in peptides that interact with biological targets such as receptors or enzymes. These studies help elucidate how modifications to the tyrosine residue can influence peptide binding affinity and specificity, thereby impacting biological activity .
Several compounds share structural similarities with Fmoc-Tyr-OtBu, each possessing unique characteristics:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| Fmoc-D-Tyrosine-O-tert-butyl | 12968135 | D-enantiomer variant used for different stereochemistry studies. |
| Fmoc-L-Tyrosine | 71989-38-3 | L-enantiomer without tert-butyl protection; less sterically hindered. |
| Fmoc-Tyrosine | 15295906 | Directly related to Fmoc-Tyr-OtBu but lacks tert-butyl protection. |
| Fmoc-Phenylalanine | 15295905 | Similar structure but features phenylalanine instead of tyrosine. |
| Fmoc-Alanine | 15295904 | A simpler amino acid derivative used in peptide synthesis. |
The uniqueness of Fmoc-Tyr-OtBu lies in its combination of steric hindrance from the tert-butyl group and the protective capabilities of the Fmoc group, which together optimize its use in peptide synthesis while preserving the functional properties of tyrosine .








